molecular formula C10H15NO3 B062979 Ethyl 3-[(2-furylmethyl)amino]propanoate CAS No. 175203-83-5

Ethyl 3-[(2-furylmethyl)amino]propanoate

Cat. No. B062979
M. Wt: 197.23 g/mol
InChI Key: CUWYCUOEHDOVAJ-UHFFFAOYSA-N
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Description

Introduction Ethyl 3-[(2-furylmethyl)amino]propanoate is a chemical compound studied in various contexts such as synthesis methods, molecular structure, and chemical properties. Although specific research directly focusing on this exact compound is limited, insights can be drawn from studies on similar ethyl propanoate derivatives and related structures.

Synthesis Analysis Ethyl 3-[(2-furylmethyl)amino]propanoate, similar to other ethyl propanoate derivatives, can be synthesized through methods involving the condensation and reduction reactions. For instance, ethyl 3-(3-aminophenyl)propanoate is produced via a Knoevenagel condensation and alkylidene reduction, showcasing a typical pathway that might be adapted for the synthesis of related compounds (Nagel, Radau, & Link, 2011).

Molecular Structure Analysis The molecular structure of related compounds, such as ethyl 2-cyano-3-N,N-dimethyl amino acrylate, reveals characteristics like planarity and molecular conformation, which are crucial for understanding the physical and chemical behaviors of these molecules. Structural determinations are often made using X-ray diffraction techniques (Gupta, Sharma, Dinesh, & Rajnikant, 2007).

Chemical Reactions and Properties Chemical properties, including reactivity and interaction with other substances, can be inferred from studies on similar compounds. For example, the synthesis and reactions of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates provide insights into the types of chemical interactions and transformations that ethyl 3-[(2-furylmethyl)amino]propanoate might undergo (Zhenfeng Zhang, Yanbo Wu, & Guisheng Zhang, 2011).

Physical Properties Analysis The physical properties such as polymorphism, solubility, and melting points can be essential for the practical application of the compound. Studies on polymorphic forms of similar compounds highlight the importance of these properties in the development of pharmaceutical formulations (Vogt, Williams, Johnson, & Copley, 2013).

Scientific Research Applications

Environmental Toxicology and Pharmacology

Ethylmercury-containing compounds, including ethyl-based compounds similar to Ethyl 3-[(2-furylmethyl)amino]propanoate, have been shown to cross the blood-brain barrier (BBB), indicating potential neurotoxicity risks. These findings suggest a need for caution in the use of ethyl-based compounds in medical and industrial applications due to their ability to accumulate in the brain and potentially cause harm (Kern, Geier, Homme, & Geier, 2019).

Journal of Hazardous Materials

The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater have been studied, revealing the aerobic biodegradation pathways and microbial involvement in the process. This research highlights the environmental impact and degradation mechanisms of ethyl-based ethers, which could be relevant for understanding the environmental behavior of Ethyl 3-[(2-furylmethyl)amino]propanoate (Thornton, Nicholls, Rolfe, Mallinson, & Spence, 2020).

Applied Microbiology and Biotechnology

Research into branched aldehydes, which are key flavor compounds in foods, provides insight into the biochemical production and breakdown pathways of these compounds from amino acids. The relevance of such studies to Ethyl 3-[(2-furylmethyl)amino]propanoate could be in understanding its potential formation or degradation in food products and its impact on flavor and safety (Smit, Engels, & Smit, 2009).

Environmental Chemistry Letters

The review on ethyl carbamate in foods and beverages addresses the toxicological concerns of ethyl esters, including carcinogenicity and genotoxicity. These considerations are crucial for evaluating the safety of Ethyl 3-[(2-furylmethyl)amino]propanoate in any potential food or beverage applications (Weber & Sharypov, 2009).

Frontiers in Plant Science

The role of 1-aminocyclopropane-1-carboxylic acid (ACC) in plants, beyond being an ethylene precursor, hints at the complex biochemical interactions and potential biotechnological applications of ethyl-based compounds in agricultural and plant sciences (Van de Poel & Van Der Straeten, 2014).

properties

IUPAC Name

ethyl 3-(furan-2-ylmethylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-2-13-10(12)5-6-11-8-9-4-3-7-14-9/h3-4,7,11H,2,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWYCUOEHDOVAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371355
Record name Ethyl 3-[(2-furylmethyl)amino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[(2-furylmethyl)amino]propanoate

CAS RN

175203-83-5
Record name N-(2-Furanylmethyl)-β-alanine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175203-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-[(2-furylmethyl)amino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Ethyl 3-[(furan-2-ylmethylene)amino]propionate (19.2 g) prepared in the step 1 was dissolved in 200 mL of dry ethanol, 4.46 g of sodium borohydride was slowly added thereto little by little at room temperature and the mixture was stirred overnight at room temperature. The solvent was evaporated in vacuo from the reaction and the residue was poured over 300 mL of 10% aqueous solution of acetic acid. The resulting aqueous solution was washed with diethyl ether, neutralized with 10% aqueous ammonia and subjected to extraction with diethyl ether. The organic layer was washed with water and a saturated solution of sodium chloride successively and dried over anhydrous magnesium sulfate and the solvent was evaporated in vacuo therefrom to give 10.8 g of the objective compound as yellow liquid.
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